ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system is substituted with a carbamoyl group at position 3, an acetamido linker bearing a 2,5-dioxopyrrolidinyl moiety at position 2, and an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-2-27-17(26)20-6-5-9-10(7-20)28-16(14(9)15(18)25)19-11(22)8-21-12(23)3-4-13(21)24/h2-8H2,1H3,(H2,18,25)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEADDBOOLUKWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Carbamoyl Group: This is achieved through the reaction of the thieno[2,3-c]pyridine intermediate with a suitable carbamoylating agent.
Attachment of the Acetamido Group: This step involves the acylation of the intermediate with 2,5-dioxopyrrolidin-1-yl acetamide.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Key Chemical Reactions
The compound undergoes several reactions critical to its stability and pharmacological properties:
a. Hydrolysis
-
Under basic conditions (e.g., NaOH in aqueous ethanol), the ethyl ester hydrolyzes to the carboxylic acid, altering solubility and bioavailability.
b. Amidase Activity
-
The acetamido group may undergo enzymatic cleavage in biological systems, releasing the 2,5-dioxopyrrolidin-1-yl fragment .
c. Metal Coordination
-
The carbamoyl and acetamido groups can coordinate with metal ions (e.g., Zn2+, Cu2+), influencing enzyme inhibition or catalytic activity.
Analytical Characterization
Structural confirmation employs advanced techniques:
a. NMR Spectroscopy
-
1H and 13C NMR spectra confirm the thieno[2,3-c]pyridine core, acetamido substituent, and ethyl ester group.
b. Mass Spectrometry
-
High-resolution MS (HRMS) verifies the molecular formula (C18H18N4O6S) and molecular weight (418.42 g/mol).
c. HPLC Purity Analysis
-
Reverse-phase HPLC with UV-Vis detection ensures >95% purity, critical for pharmacological studies .
| Technique | Key Features | Relevance |
|---|---|---|
| NMR | Peaks at δ 7.5–8.5 ppm (aromatic H), δ 4.1 ppm (ethyl CH2) | Confirms structural integrity |
| HRMS | m/z = 418.42 (M+H)+ | Validates molecular identity |
| HPLC | Retention time ~12.5 min (C18 column) | Assesses purity |
Stability and Reactivity
-
Thermal Stability : Stable at 25°C; decomposes above 200°C.
-
pH Sensitivity : Acidic conditions (pH < 5) accelerate ester hydrolysis .
-
Solubility : Moderate solubility in DMSO (~10 mg/mL) and ethanol (~5 mg/mL).
Research Implications
The compound’s reactivity profile supports its use in:
-
Drug Discovery : A lead candidate for targeting enzymes with amide- or carboxylate-binding sites.
-
Bioconjugation : The 2,5-dioxopyrrolidin-1-yl group enables conjugation with biomolecules via amidase-activated mechanisms .
-
Materials Science : Metal coordination properties may enhance catalytic or sensing applications.
This compound exemplifies how rational design of heterocyclic systems and functional group chemistry can yield versatile chemical entities with broad applications.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various reaction pathways involving key intermediates such as 2,5-dioxopyrrolidine derivatives. The synthesis typically involves the coupling of ethyl carbamate with thieno[2,3-c]pyridine derivatives under controlled conditions to yield the target compound. A typical reaction might include:
- Reagents : Ethyl carbamate, 2,5-dioxopyrrolidine derivatives.
- Conditions : Solvent systems like acetonitrile or dichloromethane, with bases such as triethylamine.
Recent studies have highlighted the biological activities associated with this compound, particularly in the following areas:
Anticancer Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer properties. Ethyl 3-carbamoyl derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins.
- Case Studies : In vitro studies demonstrate cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Testing Methods : Disc diffusion and broth microdilution methods are commonly employed to assess antimicrobial efficacy.
- Findings : The compound exhibits a broad spectrum of activity against several pathogenic strains, indicating its potential use in treating infectious diseases .
Neurological Disorders
The structural features of ethyl 3-carbamoyl derivatives suggest potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects.
- Research Insights : Molecular docking studies indicate that these compounds may interact with neurotransmitter receptors, potentially leading to therapeutic effects in conditions like Alzheimer's disease .
Anti-inflammatory Effects
Emerging evidence points to anti-inflammatory properties associated with this compound class. In vivo studies have shown that these compounds can reduce inflammation markers in animal models.
- Mechanism : The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Data Summary and Comparative Analysis
Mechanism of Action
The mechanism of action of ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of carbamoyl and acetamido groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thieno[2,3-c]Pyridine Cores
Compound (): Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3)
- Core Structure: Shares the thieno[2,3-c]pyridine backbone but lacks the carbamoyl and dioxopyrrolidinyl substituents.
- Substituents: Features a Boc-protected amine at position 2 and an ethyl ester at position 5.
- The Boc-amine may enhance solubility compared to the carbamoyl group in the target compound.
- Synthetic Utility: Likely serves as an intermediate for further functionalization, whereas the target compound’s dioxopyrrolidinyl group may limit additional modifications .
Heterocyclic Esters with Different Cores
Compound (): Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate
- Core Structure: Triazolopyrimidine instead of thienopyridine.
- Substituents: Hydroxyphenyl and methyl groups; ethyl ester at position 6.
- Comparison: Electronic Effects: The hydroxyphenyl group introduces electron-donating properties, contrasting with the electron-withdrawing carbamoyl group in the target compound. Melting Point: 206°C () vs. unknown for the target; substituent polarity (e.g., carbamoyl vs. hydroxyphenyl) may influence melting behavior. Spectroscopy: IR C=O stretch at 1666 cm⁻¹ () aligns with ester/carbamoyl groups in the target .
Compounds ( & 3): Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) and Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
- Core Structure: Tetrahydroimidazo[1,2-a]pyridine with two ester groups.
- Substituents: Nitrophenyl (electron-withdrawing) and cyano groups.
- Comparison:
- Lipophilicity: Dual ester groups in 2d and 1l may increase hydrophobicity compared to the target’s single ester.
- Reactivity: The nitro group in 2d/1l enhances electrophilicity, whereas the dioxopyrrolidinyl group in the target may facilitate covalent binding.
- Melting Points: 215–217°C (2d) and 243–245°C (1l) suggest higher thermal stability than triazolopyrimidines () .
Physicochemical and Spectroscopic Properties
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₈N₄O₄S
- Molecular Weight : 342.38 g/mol
Structure
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the 2,5-dioxopyrrolidin moiety enhances its pharmacological profile.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thieno[2,3-c]pyridine derivatives have been studied for their ability to modulate signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Studies have shown that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : Ethyl 3-carbamoyl derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential:
- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
- Enzyme Inhibition : It has been suggested that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of thieno[2,3-c]pyridine derivatives:
- Oxidative Stress Reduction : The compound has shown potential in reducing oxidative stress markers in neuronal cell cultures.
- Neurotransmitter Modulation : It may influence neurotransmitter levels, particularly GABA and glutamate, which are critical for maintaining neuronal health.
Table 1: Biological Activity Summary
Case Studies
- Case Study on Anticancer Activity :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with ethyl 3-carbamoyl derivatives led to a significant decrease in cell viability. The mechanism was linked to apoptosis induction via caspase activation.
- Case Study on Anti-inflammatory Effects :
- In a rat model of arthritis, administration of the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups.
Q & A
Q. What are the key synthetic steps and critical reagents for this compound?
The synthesis involves constructing the thieno[2,3-c]pyridine core, followed by functionalization with carbamoyl and dioxopyrrolidinyl groups. Key reagents include sulfonyl chlorides for sulfonamide formation and carbamates for introducing the carbamoyl moiety. Multi-step protocols often require anhydrous conditions and controlled temperatures to prevent side reactions .
Q. What safety protocols are essential when handling this compound?
Use personal protective equipment (PPE), ensure adequate ventilation, and avoid dust formation. Store in tightly sealed containers in dry, well-ventilated areas. Avoid exposure to skin, eyes, and mucous membranes, and follow hygiene practices (e.g., washing hands post-handling) .
Q. Which analytical techniques confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) identifies functional groups and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for research-grade material). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves 3D conformation .
Q. What functional groups dictate its reactivity?
The carbamoyl group participates in hydrogen bonding, influencing solubility and target interactions. The dioxopyrrolidinyl acetamido moiety may act as a Michael acceptor, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in enzyme active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
Use Design of Experiments (DoE) to evaluate solvent polarity (e.g., DMF vs. DMSO), temperature (50–80°C), and stoichiometry. Monitor intermediates via thin-layer chromatography (TLC) and optimize coupling reactions using catalysts like HATU/DIPEA. Yield improvements (e.g., from 21% to >50%) are achievable through iterative refinement .
Q. How to resolve conflicting data between NMR and MS during characterization?
Cross-validate with 2D NMR (COSY, HSQC) to confirm connectivity. If MS suggests impurities, employ preparative HPLC for isolation. For stereochemical ambiguities, compare experimental NMR shifts with computational predictions (DFT calculations) .
Q. What strategies mitigate stability issues during long-term storage?
Store under inert gas (argon) in amber vials at –20°C. Lyophilization improves stability for hygroscopic derivatives. Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the ester group) .
Q. How to design enzyme inhibition assays for this compound?
Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For covalent inhibitors, perform time-dependent assays with mass spectrometry to confirm adduct formation. Compare IC50 values against structurally related analogs to establish SAR .
Q. Why might multi-step synthesis reproducibility vary between labs?
Variability often arises from trace moisture in solvents or incomplete intermediate purification. Standardize reagent quality (e.g., anhydrous DMF) and use inline IR spectroscopy to monitor reaction progress. Reproduce yields by adhering to strict inert-atmosphere protocols .
Q. How can computational modeling predict biological interactions?
Perform molecular docking (AutoDock Vina) to identify binding poses in target enzymes (e.g., kinases). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. MD simulations assess conformational stability in physiological conditions .
Data Contradiction Analysis
- Discrepant solubility data : Differences in reported solubility (DMSO vs. aqueous buffers) may stem from polymorphic forms. Characterize crystalline vs. amorphous phases via powder XRD .
- Conflicting bioactivity results : Variability in cell-based assays could arise from differences in cell permeability or off-target effects. Use orthogonal assays (e.g., thermal shift) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
